

Spectroscopic Profile of Bromaminic Acid (CAS 116-81-4): A Technical Guide

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Compound of Interest

Compound Name: *Bromaminic acid*

Cat. No.: *B085638*

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Introduction

Bromaminic acid, with the CAS registry number 116-81-4, is chemically known as 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid. This compound serves as a pivotal intermediate in the synthesis of a wide array of anthraquinone dyes and pigments. Its molecular structure, featuring an anthraquinone core substituted with an amino group, a bromine atom, and a sulfonic acid group, imparts unique chemical reactivity and spectroscopic properties. Understanding these spectroscopic characteristics is crucial for quality control, reaction monitoring, and the development of new derivatives with potential applications in materials science and medicinal chemistry.

This technical guide provides a comprehensive overview of the available spectroscopic data for **Bromaminic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring such data are also presented, along with a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Bromaminic acid**. Due to the limited availability of complete, high-resolution spectra for the parent compound in public

databases, data from closely related derivatives and theoretical predictions are also included to provide a more complete picture.

UV-Visible Spectroscopy

The UV-Vis spectrum of **Bromaminic acid** is characterized by absorptions in both the UV and visible regions, arising from π - π^* transitions within the conjugated anthraquinone system. The position of the maximum absorption wavelength (λ_{max}) is sensitive to the solvent and the substitution pattern on the aromatic core.

Parameter	Value	Comments
λ_{max} 1	200 - 290 nm	Expected range for π - π^* transitions in the benzoic acid substructure.
λ_{max} 2	520 - 540 nm	Attributed to the quinoid transition, responsible for the colored nature of the compound.
λ_{max} (Derivatives)	590 - 595 nm	For derivatives where the bromine atom is substituted, a bathochromic (red) shift is observed. ^[1]
Molar Absorptivity (ϵ)	Data not available	Molar absorptivity values are not readily available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms in the molecule.

^1H NMR Spectroscopy

A definitive, fully assigned ^1H NMR spectrum for **Bromaminic acid** is not widely available. However, based on the analysis of its derivatives and general principles of NMR spectroscopy

for aromatic compounds, the following chemical shifts can be anticipated.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H adjacent to -Br	8.2 - 8.4	Singlet	-
Other Aromatic Protons	7.5 - 8.5	Multiplet	-
Amino Protons (-NH ₂)	Broad singlet	-	-

Note: The spectrum would be complex due to the multiple aromatic protons and their coupling. The exact chemical shifts and coupling constants would be dependent on the solvent used.

¹³C NMR Spectroscopy

Specific ¹³C NMR data for **Bromaminic acid** is scarce. The expected chemical shift ranges for the different types of carbon atoms are presented below, based on typical values for anthraquinone and related aromatic structures.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carbonyl Carbons (C=O)	180 - 190
Aromatic Carbons	110 - 150
Carbon bearing Amino group	~150
Carbon bearing Bromine	~120
Carbon bearing Sulfonic acid group	~140

Infrared (IR) Spectroscopy

The IR spectrum of **Bromaminic acid** reveals the presence of its key functional groups. The following table summarizes the expected characteristic absorption bands. An IR spectrum is available in the NIST WebBook, which can be used for detailed analysis.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400 - 3200	N-H stretch	Primary amine (-NH ₂)
1680 - 1640	C=O stretch	Ketone (anthraquinone)
1600 - 1450	C=C stretch	Aromatic ring
1250 - 1150	S=O stretch	Sulfonic acid (-SO ₃ H)
1050 - 1000	S-O stretch	Sulfonic acid (-SO ₃ H)
800 - 600	C-Br stretch	Aryl bromide

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelengths (λ_{max}) and molar absorptivity (ϵ) of **Bromaminic acid**.

- **Sample Preparation:** Prepare a stock solution of **Bromaminic acid** of a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol, ethanol, or dimethylformamide (DMF).
- **Serial Dilutions:** Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 2, 5, 10, 20 $\mu\text{g/mL}$).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.
- **Sample Measurement:** Record the absorbance spectra of each of the diluted solutions from 200 to 800 nm.

- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}). To determine the molar absorptivity (ϵ), plot a calibration curve of absorbance versus concentration at the determined λ_{max} . The slope of the line, according to the Beer-Lambert law ($A = \epsilon bc$), will be the molar absorptivity (where b is the path length of the cuvette, typically 1 cm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Bromaminic acid** in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O with a pH adjustment, or CD_3OD). The choice of solvent is critical due to the compound's sulfonic acid and amino groups.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

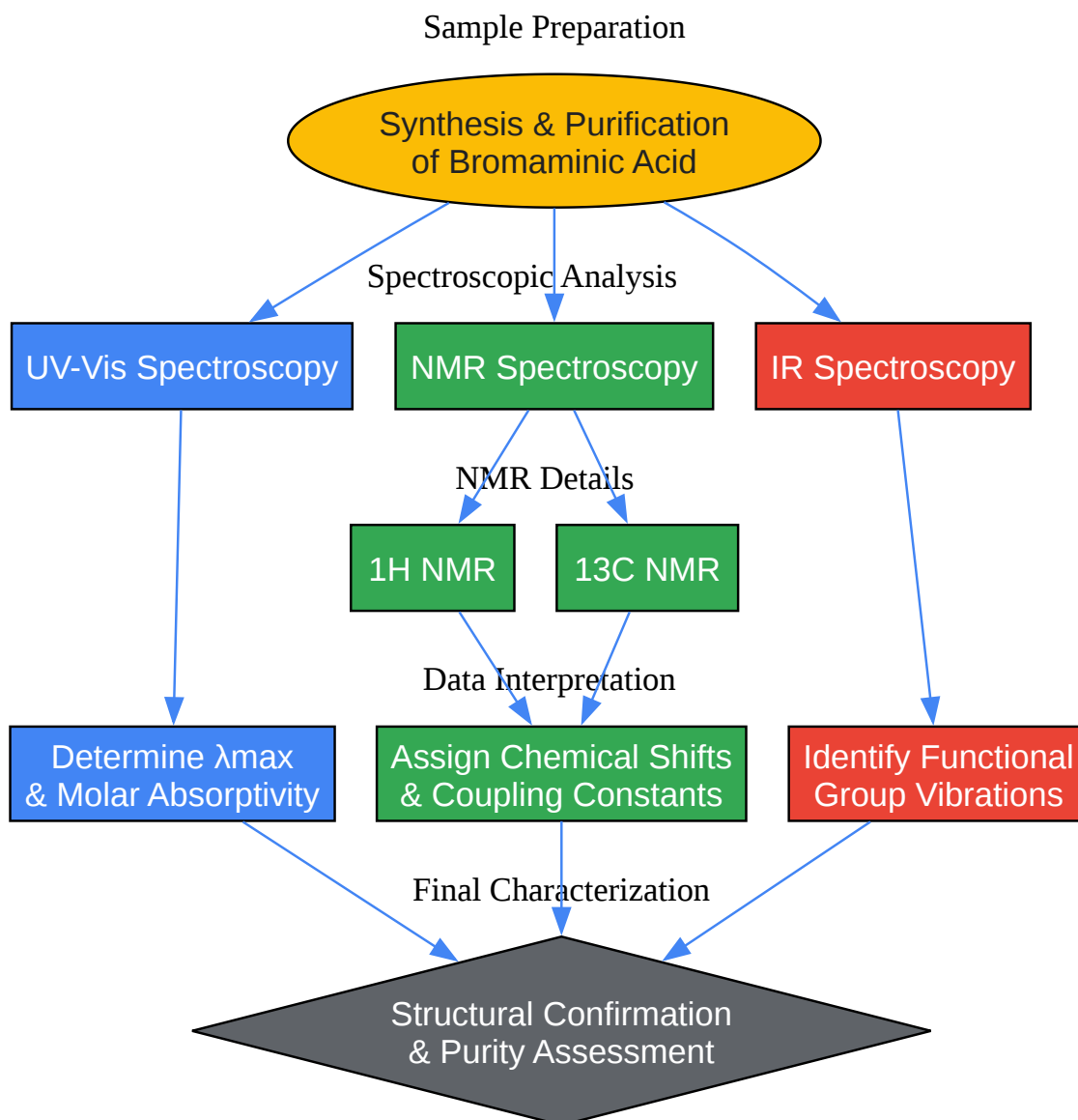
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Bromaminic acid**.

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of dry **Bromaminic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background Measurement: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **Bromaminic acid** or its derivatives.



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Caption: Logical workflow for the spectroscopic analysis of **Bromaminic acid**.

Conclusion

This technical guide has summarized the available spectroscopic data for **Bromaminic acid** (CAS 116-81-4) and provided detailed experimental protocols for obtaining this information.

While a complete set of high-resolution spectra for the parent compound is not readily available in the public domain, the provided data and predictive information serve as a valuable resource for researchers. The outlined workflow provides a systematic approach to the full spectroscopic characterization of this important dye intermediate and its derivatives, which is essential for both quality assurance in industrial applications and for the advancement of research in related fields.

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References

- 1. rsc.org [rsc.org]
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